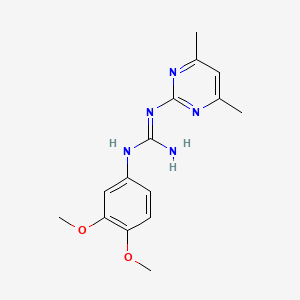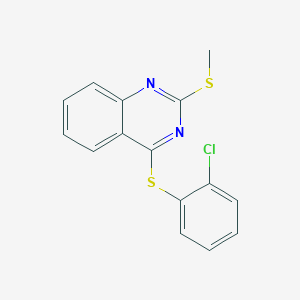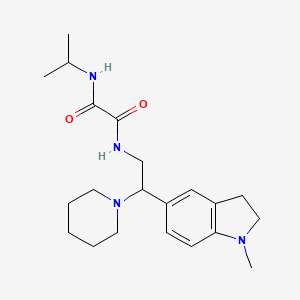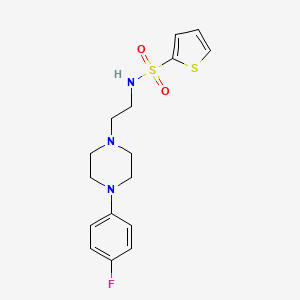![molecular formula C21H17ClFN3O4 B2387071 2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1251556-57-6](/img/structure/B2387071.png)
2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O4 and its molecular weight is 429.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
A study focused on the design, synthesis, and evaluation of thiazolopyrimidine derivatives, closely related to the specified compound, demonstrated significant antinociceptive (pain-reducing) and anti-inflammatory activities. These findings suggest potential applications in developing treatments for conditions associated with pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Imaging the Translocator Protein with PET
Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural motifs with the specified compound, has been reported to develop selective ligands for the translocator protein (18 kDa), a target of interest in neurology and oncology. These ligands, including derivatives labeled with fluorine-18, are used in positron emission tomography (PET) imaging to study diseases like neurodegeneration and cancer (Dollé et al., 2008).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of nuarimol, a pyrimidine fungicide, provides insights into the molecular interactions and stability of similar compounds. Understanding the crystal structure aids in the rational design of new drugs by highlighting key features for molecular binding and stability, which is crucial for developing effective pharmaceuticals (Kang, Kim, Park, & Kim, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have explored the spectroscopic properties, ligand-protein interactions, and potential photovoltaic efficiency of benzothiazolinone acetamide analogs. These compounds, related to the specified chemical, show promise in dye-sensitized solar cells (DSSCs) and as inhibitors for specific proteins, indicating their utility in renewable energy technologies and as therapeutic agents (Mary et al., 2020).
Antitumor Activities
Research on derivatives of pyrimidinones and pyrazolo[1,5-a]pyrimidines, which are structurally related to the specified compound, has shown selective anti-tumor activities. Such compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, suggesting potential applications in cancer treatment (Jing, 2011).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-11-5-6-15(14(23)7-11)24-17(27)9-26-16-10-30-20(28)18(16)19(25-21(26)29)12-3-2-4-13(22)8-12/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJREIKCWRLQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)
![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)


![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)




![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)
